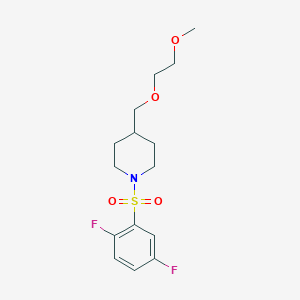
tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a tetrahydropyran ring, a pyrimidine ring, and a pyrrolidine ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the tetrahydropyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring . The pyrimidine ring could participate in reactions typical of aromatic compounds . The pyrrolidine ring, being a secondary amine, could undergo reactions such as alkylation .Wissenschaftliche Forschungsanwendungen
Selective Brain Penetrant PDE9A Inhibitor
The compound was identified as a part of a novel PDE9A inhibitor, showing selectivity for PDE9A over other PDE family members, optimized for excellent pharmacokinetic properties in vitro and in vivo. This research highlights its role in elevating central cGMP levels in the brain and its procognitive activity across several rodent models, including synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. It was well-tolerated in humans, showing elevated cGMP in cerebral spinal fluid of healthy volunteers, making it a quality pharmacological tool for testing clinical hypotheses associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).
Synthesis and Biological Evaluation of New Coumarin Derivatives
Research on the synthesis of new coumarin derivatives involving tetrahydro-2H-pyran-4-yl as a precursor demonstrates its utility in creating compounds with antimicrobial activity. This study explores the chemical reactivity of this compound and its potential in developing new antimicrobial agents (Al-Haiza et al., 2003).
Cholesterol Biosynthesis Inhibitors
Another study focuses on the synthesis of trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones, revealing the compound's role in inhibiting the enzyme HMG-CoA reductase in vitro. This research contributes to understanding how modifications to the pyrrole ring impact the inhibitory potency, offering insights into cholesterol biosynthesis and potential therapeutic applications (Roth et al., 1991).
Efficient Synthesis of Oxa-and Aza-Condensed Tetrahydropyridines
A study reported a simple and efficient one-pot synthesis of tetrahydrooxazolo[3,2-a]pyridines and related compounds from cyclic enones, showcasing the versatility of tetrahydro-2H-pyran-4-yl compounds in facilitating diverse organic syntheses. This research underscores the compound's utility in creating heterocyclic structures with potential biological activities (Zanatta et al., 2010).
Stereospecific Synthesis of Pyrrolidines
This study highlights the stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones, demonstrating the compound's role in generating enantiomerically pure pyrrolidines. It emphasizes the stereocontrol exerted by the stereogenic center of the pyranone, offering valuable insights for synthetic organic chemistry and potential pharmacological applications (Udry et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For instance, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard. Its toxicity would depend on factors such as its mechanism of action and the dose .
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, for example, it could be further developed as a pharmaceutical. If it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .
Eigenschaften
IUPAC Name |
oxan-4-yl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-14(21-11-3-7-19-8-4-11)17-6-2-12(9-17)20-13-1-5-15-10-16-13/h1,5,10-12H,2-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUIDJNVKLUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)

![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)
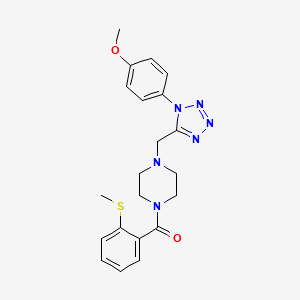
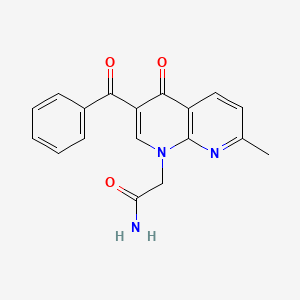
![Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2440173.png)

![4-[[1-(2-Chlorophenyl)cyclopropyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2440178.png)
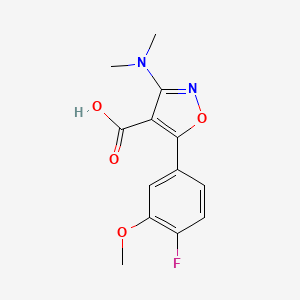
![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)
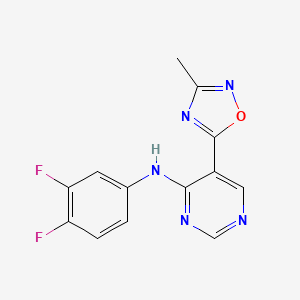

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)
